N2-Acetyl-N10-trifluoroacetyl pteroic acid
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Overview
Description
Preparation Methods
The synthesis of N2-Acetyl-N10-trifluoroacetyl pteroic acid can be achieved through the reaction of 2-amino-3,4-dihydro-4-oxo-6-pteridinylmethyl with 2,2,2-trifluoroacetyl chloride under appropriate reaction conditions . The reaction typically involves the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions, followed by purification and crystallization steps to obtain the final product.
Chemical Reactions Analysis
N2-Acetyl-N10-trifluoroacetyl pteroic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N2-Acetyl-N10-trifluoroacetyl pteroic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N2-Acetyl-N10-trifluoroacetyl pteroic acid involves its role as a structural component of folic acid. It participates in the biosynthesis of tetrahydrofolate derivatives, which are essential for various cellular processes . The compound targets specific enzymes and pathways involved in folate metabolism, thereby exerting its effects on cellular functions.
Comparison with Similar Compounds
N2-Acetyl-N10-trifluoroacetyl pteroic acid can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C18H13F3N6O5 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
4-[(2-acetamido-4-oxo-3H-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C18H13F3N6O5/c1-8(28)23-17-25-13-12(14(29)26-17)24-10(6-22-13)7-27(16(32)18(19,20)21)11-4-2-9(3-5-11)15(30)31/h2-6H,7H2,1H3,(H,30,31)(H2,22,23,25,26,28,29) |
InChI Key |
IJURIOBWKKTFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)CN(C3=CC=C(C=C3)C(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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